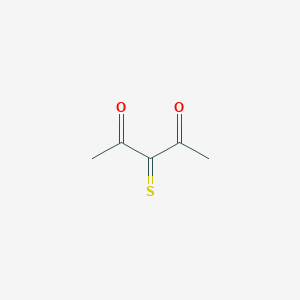
3-Thioxo-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.
Métodos De Síntesis
3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.
Aplicaciones Científicas De Investigación
3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.
Propiedades
Número CAS |
152420-83-2 |
|---|---|
Nombre del producto |
3-Thioxo-2,4-pentanedione |
Fórmula molecular |
C5H6O2S |
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
Clave InChI |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
SMILES canónico |
CC(=O)C(=S)C(=O)C |
Sinónimos |
2,4-Pentanedione, 3-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



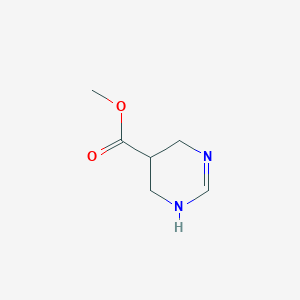
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
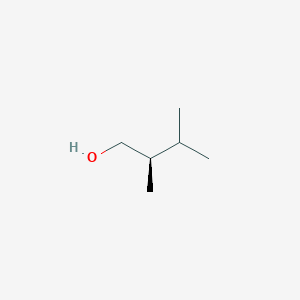

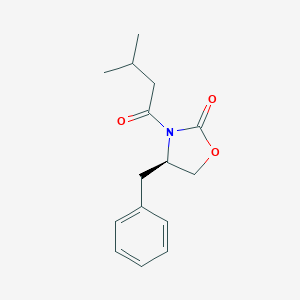

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)


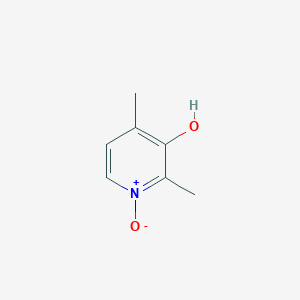
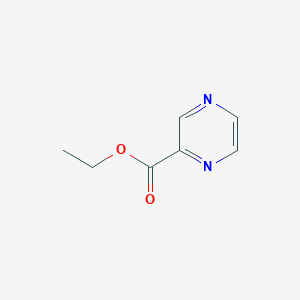
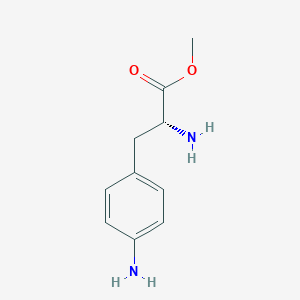
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)